molecular formula C15H13N3O B5717891 4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5717891
M. Wt: 251.28 g/mol
InChI Key: GLVKCLODSKERNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound belonging to the family of oxadiazoles. It is a heterocyclic organic compound with a pyridine and oxadiazole ring in its structure. This compound has gained significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, material science, and agriculture.

Mechanism of Action

The mechanism of action of 4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed that the compound works by inhibiting the growth of microorganisms and cancer cells. It may also act as an anti-inflammatory agent by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antitumor activity against various cancer cell lines. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its broad-spectrum antimicrobial activity. It has also been found to have low toxicity, making it a potential candidate for use in pharmaceuticals. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research on 4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is the development of new materials using this compound. It has been found to have unique properties that may make it useful in the development of new materials with specific applications. Another area of interest is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can be achieved through various methods, including the reaction of 2,5-dimethylbenzonitrile with hydrazine hydrate and carbon disulfide, followed by the reaction with 2-chloropyridine. Another method involves the reaction of 2,5-dimethylbenzonitrile with hydrazine hydrate and carbon disulfide, followed by the reaction with 2-bromopyridine.

Scientific Research Applications

4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has shown great potential in scientific research applications. It has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

5-(2,5-dimethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-3-4-11(2)13(9-10)15-17-14(18-19-15)12-5-7-16-8-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVKCLODSKERNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

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